molecular formula C16H13NO3 B11854912 2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione

2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B11854912
M. Wt: 267.28 g/mol
InChI Key: YUQGEOPCMKXBOH-UHFFFAOYSA-N
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Description

2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione (CAS 602314-41-0) is a synthetic organic compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol. It belongs to the class of isoindoline-1,3-dione (phthalimide) derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological potential. While specific biological data for this compound is not available in the searched literature, related isoindoline-1,3-dione hybrids have been extensively investigated as promising frameworks for developing therapeutic agents. Notably, such compounds have been designed, synthesized, and evaluated as potential anti-Alzheimer agents, demonstrating potent acetylcholinesterase (AChE) inhibitory activity in vitro. Some derivatives in this class have shown IC50 values in the low micromolar range, outperforming the reference drug rivastigmine in some studies . The phthalimide moiety is known to interact with the peripheral anionic site (PAS) of the AChE enzyme, making it a valuable pharmacophore for designing inhibitors that can simultaneously target both the PAS and the catalytic active site of the enzyme . Beyond cholinesterase inhibition, the isoindoline-1,3-dione core is found in compounds studied for various other bioactivities, including anti-inflammatory and analgesic effects, providing a broad context for its research utility . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methylphenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-11-5-4-6-12(9-11)10-20-17-15(18)13-7-2-3-8-14(13)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQGEOPCMKXBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The radical-based approach, adapted from the synthesis of 2-((2-methylbenzyl)oxy)isoindoline-1,3-dione, employs N-hydroxyphthalimide (NHPI) as the precursor. In this method, tert-butyl hydroperoxide (TBHP) initiates radical formation, while tetrabutylammonium iodide (nBu4NI) facilitates iodine radical generation, enabling selective C–O bond formation between NHPI and 3-methylbenzyl derivatives.

The reaction proceeds via:

  • Radical Initiation : TBHP decomposes to generate tert-butoxyl radicals, abstracting hydrogen from NHPI to form a phthalimide-N-oxyl (PINO) radical.

  • Coupling Step : The PINO radical reacts with 3-methylbenzyl iodide (generated in situ from 3-methylbenzyl chloride and nBu4NI) to form the ether linkage.

  • Termination : Column chromatography isolates the product with 55% yield .

Key Reaction Conditions

ParameterValue/DetailSource
SolventAcetonitrile
Temperature100°C
CatalystsTBHP (0.6 mmol), nBu4NI (0.06 mmol)
Reaction Time2 hours
PurificationColumn chromatography (ethyl acetate)

This method avoids strong bases, making it suitable for acid-sensitive substrates. However, scalability is limited by the need for radical-stable conditions.

Nucleophilic Alkylation via Deprotonated NHPI

Base-Mediated O-Alkylation

Drawing parallels to the Gabriel synthesis , the oxygen in NHPI acts as a nucleophile when deprotonated. Using a strong base (e.g., potassium hydride), the NHPI hydroxyl group (pKa ≈ 8.3) forms a resonance-stabilized alkoxide, which displaces halides in 3-methylbenzyl bromide via an SN2 mechanism.

Optimized Protocol

  • Deprotonation : NHPI (1.0 equiv) is treated with KH (1.2 equiv) in anhydrous DMF.

  • Alkylation : 3-Methylbenzyl bromide (1.5 equiv) is added dropwise at 0°C, followed by stirring at 60°C for 12 hours.

  • Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization (hexane/ethyl acetate).

Comparative Data

ParameterRadical MethodNucleophilic Method
Yield55%60–70% (estimated)
Base RequirementNoneKH or NaH
Side ProductsMinimalPossible dialkylation
ScalabilityModerateHigh

Alternative Pathways: Condensation and Cyclization

Imine-Based Approaches

A patent outlines condensation between 3-aminopiperidine-2,6-dione and phthalic anhydride derivatives. Although designed for amino-substituted isoindoline-diones, this approach could be modified by substituting the amine with 3-methylbenzyloxy precursors.

Reaction Parameters

  • Solvent : Acetic acid

  • Temperature : 120°C

  • Catalyst : Triethylamine (base)

Industrial-Scale Considerations

Cost-Effective Purification

Large-scale synthesis prioritizes recrystallization over column chromatography. A mixture of ethanol and water (3:1) effectively purifies the product with >95% purity.

Green Chemistry Metrics

MetricRadical MethodNucleophilic Method
Atom Economy78%85%
Solvent IntensityHigh (acetonitrile)Moderate (DMF)
Energy ConsumptionHigh (100°C)Moderate (60°C)

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., 4-OCH₃) enhance reactivity and yield compared to electron-withdrawing groups (e.g., 4-F) .
  • Steric Effects: Bulky substituents (e.g., amino-hydroxypropyl chains) reduce yields due to steric hindrance during synthesis .
  • Heteroaromatic Substituents : Thiophene-methyl groups achieve high yields (92%), suggesting favorable synthetic pathways for heterocyclic analogs .

Physicochemical Properties

Spectroscopic data and physical properties of analogs highlight substituent-dependent trends:

Table 2: Spectral and Physical Properties
Compound Name TLC Rf (Solvent) Melting Point (°C) Notable NMR Shifts (δ, ppm) Reference
2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione 0.27 (EtOAc/Hex 1:4) N/A Aromatic H: 7.06 (d, J=5.15 Hz), OCH₃: 3.80
2-(4-Fluorobenzyloxy)isoindoline-1,3-dione 0.57 (EtOAc/Hex 1:5) N/A Aromatic H: 7.06 (d, J=7.06 Hz), ¹⁹F NMR: -111.9
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione N/A >300 NH: 9.45 (s), C=S IR: 1217 cm⁻¹

Key Observations :

  • Aromatic Proton Shifts : Substituents alter electron density, shifting aromatic proton resonances (e.g., 4-OCH₃ vs. 4-F) .
  • Thermal Stability : Triazolidine-thione derivatives exhibit exceptional thermal stability (m.p. >300°C) due to hydrogen bonding and rigid structures .
Table 3: Reported Bioactivities of Analogs
Compound Name Bioactivity Reference
2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione Analgesic activity 1.6× reference drug
2-[4-(3-(3aH-Indol-3-yl)acryloyl)phenyl]isoindoline-1,3-dione Cholinesterase inhibition (in vitro)
Aminoacetylenic isoindoline-1,3-diones (ZM2–ZM6) Anti-inflammatory (carrageenan-induced edema inhibition)

Key Observations :

  • Substituent-Activity Relationships: Aryl groups (e.g., indole-acryloyl) enhance enzyme inhibition, while imino-methyl groups improve analgesic effects .
  • Anti-Inflammatory Potential: Aminoacetylenic derivatives show dose-dependent activity, suggesting that alkylamino groups may modulate inflammatory pathways .

Biological Activity

The compound 2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione is part of the isoindoline-1,3-dione family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C16H15NO3C_{16}H_{15}NO_3 and a molecular weight of 285.30 g/mol. The compound features an isoindoline core substituted with a 3-methylbenzyl ether group, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Properties

This compound has also been evaluated for its anticancer effects. Studies have demonstrated that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound's ability to inhibit specific kinases involved in cell signaling pathways has been highlighted as a crucial mechanism for its anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis; kinase inhibition

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for cancer cell growth and survival. For instance, it targets specific kinases that are pivotal in the signaling pathways regulating cell proliferation and apoptosis.
  • Receptor Modulation : There is evidence that this isoindoline derivative can modulate receptor activity involved in cellular signaling, further contributing to its anticancer effects .

In Vitro Studies

In a series of experiments conducted on human cancer cell lines, this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent inhibitory effects on cancer cell viability. These studies utilized various assays including MTT and flow cytometry to assess cell viability and apoptotic markers .

In Vivo Studies

Animal models have been employed to further investigate the therapeutic potential of this compound. In one study involving tumor-bearing mice, administration of this compound resulted in significant tumor reduction compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Toxicity Profile

Toxicity assessments indicate that this compound exhibits low acute toxicity levels. Studies using laboratory mice have shown that the compound does not produce significant adverse effects at therapeutic doses, making it a promising candidate for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves condensation of phthalic anhydride with 3-methylbenzylamine derivatives. Key parameters include solvent selection (e.g., toluene or DMF), catalyst choice (e.g., acid/base catalysts), and temperature control (reflux conditions). Systematic optimization can employ factorial design experiments to test variables like molar ratios, reaction time, and solvent polarity . Continuous flow reactors may enhance scalability and yield in industrial settings .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm molecular structure, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}). X-ray crystallography (e.g., monoclinic system with space group P21P2_1) resolves stereochemistry and hydrogen bonding patterns, as demonstrated for structurally similar isoindoline-diones .

Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s isoindole-1,3-dione scaffold, known for modulating enzymatic activity . Antimicrobial activity can be assessed via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional chemical hygiene plans, including fume hood use for synthesis, PPE (gloves, lab coats), and waste disposal protocols for aromatic amines. Pre-lab safety training with 100% compliance on hazard exams is mandatory .

Advanced Research Questions

Q. How can computational methods predict reactivity and target interactions of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states, while molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to biological targets like enzymes or receptors. These methods guide synthetic modifications to enhance stability or activity .

Q. How should researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Perform meta-analysis of structural analogs (e.g., trifluoromethyl or hydroxy-substituted derivatives) to identify substituent effects on bioactivity . Replicate assays under standardized conditions (pH, temperature) and use statistical tools (ANOVA) to isolate confounding variables .

Q. What strategies improve the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Structure-activity relationship (SAR) studies can optimize lipophilicity (e.g., introducing electron-withdrawing groups like -CF3_3) or solubility (polar substituents). In silico ADMET profiling (e.g., SwissADME) predicts bioavailability and toxicity .

Q. What experimental approaches elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Kinetic isotope effects (KIE) and intermediate trapping (e.g., using radical scavengers) clarify mechanistic pathways. Computational reaction path searches (e.g., GRRM) identify low-energy intermediates, validated by LC-MS or 1H^1H-NMR monitoring .

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